2,6-Difluoro-N-(((4-fluorophenyl)amino)carbonyl)benzamide
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Overview
Description
Benzamide,2,6-difluoro-N-[[(4-fluorophenyl)amino]carbonyl]-: is a fluorinated benzamide derivative with the molecular formula C13H8F3NO and a molecular weight of 251.2039 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide,2,6-difluoro-N-[[(4-fluorophenyl)amino]carbonyl]- typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
2,6-Difluorobenzoyl chloride+4-Fluoroaniline→Benzamide,2,6-difluoro-N-[[(4-fluorophenyl)amino]carbonyl]-+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzamide,2,6-difluoro-N-[[(4-fluorophenyl)amino]carbonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while hydrolysis yields the corresponding carboxylic acid and amine .
Scientific Research Applications
Benzamide,2,6-difluoro-N-[[(4-fluorophenyl)amino]carbonyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzamide,2,6-difluoro-N-[[(4-fluorophenyl)amino]carbonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules. This can lead to the modulation of biological pathways and the exertion of its effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzamide
- 4-Fluorobenzamide
- N-(4-Fluorophenyl)benzamide
Uniqueness
Benzamide,2,6-difluoro-N-[[(4-fluorophenyl)amino]carbonyl]- is unique due to the presence of multiple fluorine atoms, which can
Properties
CAS No. |
35367-40-9 |
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Molecular Formula |
C14H9F3N2O2 |
Molecular Weight |
294.23 g/mol |
IUPAC Name |
2,6-difluoro-N-[(4-fluorophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H9F3N2O2/c15-8-4-6-9(7-5-8)18-14(21)19-13(20)12-10(16)2-1-3-11(12)17/h1-7H,(H2,18,19,20,21) |
InChI Key |
XFDJATSJHBHFMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
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